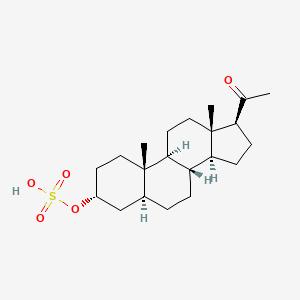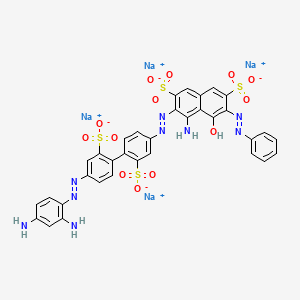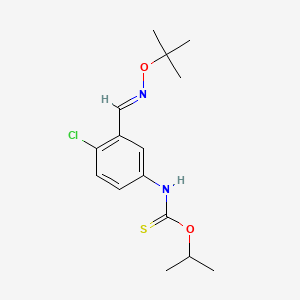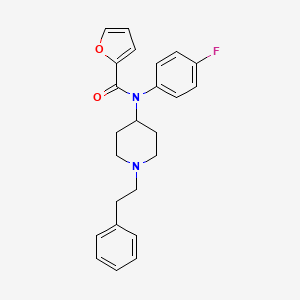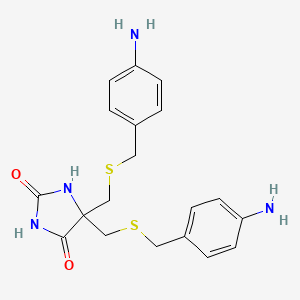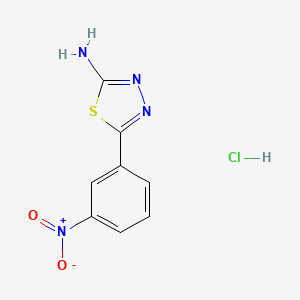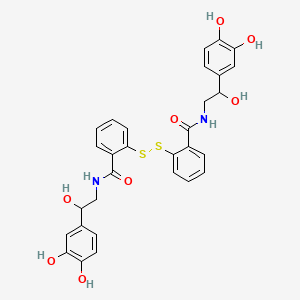
Benzamide, 2,2'-dithiobis(N-(2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2,2’-dithiobis(N-(2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)-) is a complex organic compound known for its unique chemical structure and diverse applications in various scientific fields. This compound features a benzamide core linked to a dithiobis group and a hydroxyethyl side chain, which contributes to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,2’-dithiobis(N-(2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)-) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoic acid with an amine derivative under acidic conditions.
Introduction of the Dithiobis Group: The dithiobis group is introduced via a disulfide exchange reaction, where a thiol-containing compound reacts with a disulfide precursor.
Attachment of the Hydroxyethyl Side Chain: The final step involves the addition of the hydroxyethyl side chain through a nucleophilic substitution reaction, using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 2,2’-dithiobis(N-(2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the disulfide bond into thiol groups, which can further react with other compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzamide, 2,2’-dithiobis(N-(2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)-) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activity, including antioxidant and antibacterial properties, making it useful in biochemical studies.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including antimicrobial and anticancer treatments.
Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of Benzamide, 2,2’-dithiobis(N-(2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)-) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress, protecting cells from damage.
Antibacterial Activity: It disrupts bacterial cell walls and interferes with essential metabolic processes, leading to bacterial cell death.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dithiobis(benzamide): Similar in structure but lacks the hydroxyethyl side chain.
N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Contains different substituents on the benzamide core.
2-Arylbenzothiazole: Shares some structural similarities but has a different core structure.
Uniqueness
Benzamide, 2,2’-dithiobis(N-(2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)-) is unique due to its combination of a benzamide core, dithiobis group, and hydroxyethyl side chain, which confer distinct chemical and biological properties not found in similar compounds.
Propiedades
Número CAS |
98051-85-5 |
|---|---|
Fórmula molecular |
C30H28N2O8S2 |
Peso molecular |
608.7 g/mol |
Nombre IUPAC |
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-2-[[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C30H28N2O8S2/c33-21-11-9-17(13-23(21)35)25(37)15-31-29(39)19-5-1-3-7-27(19)41-42-28-8-4-2-6-20(28)30(40)32-16-26(38)18-10-12-22(34)24(36)14-18/h1-14,25-26,33-38H,15-16H2,(H,31,39)(H,32,40) |
Clave InChI |
MMWJLBJCNJDLCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC(=C(C=C2)O)O)O)SSC3=CC=CC=C3C(=O)NCC(C4=CC(=C(C=C4)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)
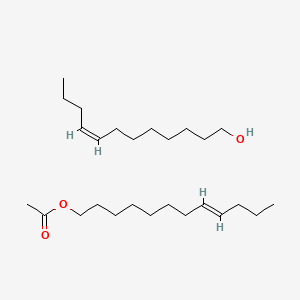
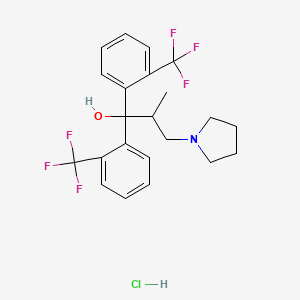
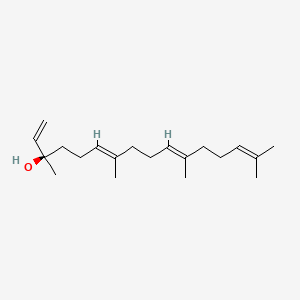
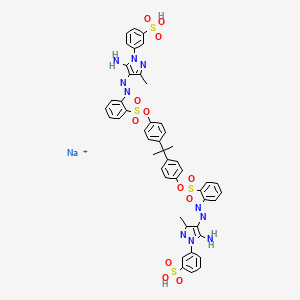
![(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)
